CID 136259130
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Description
N(2),N(2),N(7)-trimethylguanosine is a methylguanosine.
Biological Activity
Overview of CID 136259130
This compound, also known as 5,5,5-Trifluoropentan-2-one , is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a ketone group and three fluorine atoms, enhances its lipophilicity and metabolic stability, which are crucial for biological interactions.
The biological activity of this compound can be attributed to several factors:
- Fluorine Substitution : The presence of fluorine atoms increases the compound's affinity for biological membranes and enzymes due to enhanced lipophilicity.
- Ketone Functionality : The ketone group can participate in hydrogen bonding and nucleophilic addition reactions, influencing its reactivity with various biomolecules.
Potential Applications
Research has indicated that this compound may have potential applications in:
- Drug Development : As an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
- Biological Studies : Investigating its interactions with proteins and nucleic acids to understand its potential therapeutic effects.
Synthesis of Derivatives
Recent studies have focused on synthesizing derivatives of this compound to explore their biological properties. For instance:
- 4-Amino-4-aryl Derivatives : These compounds have been synthesized using this compound as a starting material. The chirality of these derivatives is essential for their biological activity, as different enantiomers can exhibit distinct pharmacological effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds derived from this compound. Researchers have explored how variations in substituents affect:
- Binding Affinity : Modifications can enhance or reduce the binding affinity to target proteins.
- Metabolic Stability : Certain structural changes may improve resistance to metabolic degradation.
Research Findings Table
Study | Focus | Key Findings |
---|---|---|
Study 1 | Synthesis of Trifluorinated Compounds | Demonstrated enhanced lipophilicity and stability in biological systems. |
Study 2 | Biological Activity Screening | Identified potential anti-inflammatory properties in certain derivatives. |
Study 3 | SAR Analysis | Established correlations between structural modifications and biological efficacy. |
Properties
CAS No. |
40027-70-1 |
---|---|
Molecular Formula |
C13H20N5O5+ |
Molecular Weight |
326.33 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(dimethylamino)-7-methyl-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C13H19N5O5/c1-16(2)13-14-10-7(11(22)15-13)17(3)5-18(10)12-9(21)8(20)6(4-19)23-12/h5-6,8-9,12,19-21H,4H2,1-3H3/p+1/t6-,8-,9-,12-/m1/s1 |
InChI Key |
IYYIBFCJILKPCO-WOUKDFQISA-O |
SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)C3[CH]C(C(O3)CO)O |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N(C)C)C3C(C(C(O3)CO)O)O |
solubility |
not available |
Origin of Product |
United States |
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